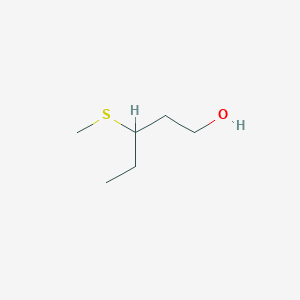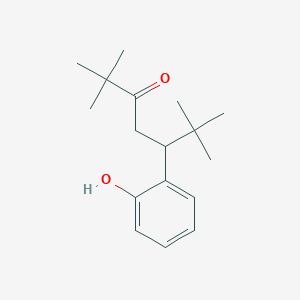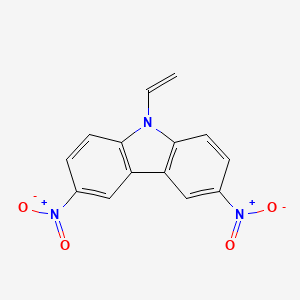
Carbonohydrazonic dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonohydrazonic dichloride is an organic compound with the chemical formula CH2Cl2N2 It is a derivative of hydrazine and is characterized by the presence of two chlorine atoms attached to a carbon atom, which is also bonded to a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
Carbonohydrazonic dichloride can be synthesized through several methods. One common approach involves the reaction of hydrazine with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:
N2H4 + COCl2 → CH2Cl2N2 + 2HCl
The reaction is carried out in an inert solvent such as chloroform or dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the product. The resulting this compound is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for the efficient handling of hazardous reagents such as phosgene, thereby improving safety and yield.
化学反应分析
Types of Reactions
Carbonohydrazonic dichloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds depending on the nucleophile used.
科学研究应用
Carbonohydrazonic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other advanced materials due to its reactivity and functional group compatibility.
作用机制
The mechanism of action of carbonohydrazonic dichloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its reactivity is primarily due to the presence of the chlorine atoms, which can be readily displaced by other nucleophiles. The compound can also form stable intermediates with various substrates, facilitating the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
Hydrazine (N2H4): A simpler derivative of hydrazine without the chlorine atoms.
Carbonyl Chloride (COCl2):
Dichloromethane (CH2Cl2): A solvent with similar chlorine content but different reactivity.
Uniqueness
Carbonohydrazonic dichloride is unique due to its dual functionality, combining the reactivity of both hydrazine and dichloromethane. This allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
属性
CAS 编号 |
41916-76-1 |
|---|---|
分子式 |
CH2Cl2N2 |
分子量 |
112.94 g/mol |
IUPAC 名称 |
dichloromethylidenehydrazine |
InChI |
InChI=1S/CH2Cl2N2/c2-1(3)5-4/h4H2 |
InChI 键 |
BLNVNNFTYSPBHF-UHFFFAOYSA-N |
规范 SMILES |
C(=NN)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)

![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)
-lambda~5~-phosphane](/img/structure/B14659595.png)


![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)
![2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol](/img/structure/B14659618.png)
